molecular formula C10H9ClN2O2 B2535134 Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate CAS No. 1951441-84-1

Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate

Cat. No.: B2535134
CAS No.: 1951441-84-1
M. Wt: 224.64
InChI Key: QAVSKGGQRKPVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS: 1951441-84-1) is a heterocyclic compound with a molecular formula of C₁₀H₉ClN₂O₂ and a molecular weight of 224.64 g/mol . It features a pyrrolo[3,2-c]pyridine core substituted with a chlorine atom at the 6-position and an ethyl ester group at the 3-carboxylate position. It requires careful handling due to sensitivity to light and moisture, with recommended storage at -80°C for long-term stability .

Properties

IUPAC Name

ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-12-8-3-9(11)13-4-6(7)8/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVSKGGQRKPVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=NC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Reaction Conditions Outcome Yield Reference
2M NaOH in ethanol, reflux for 2 hoursCarboxylic acid derivative71%
HCl (aq.), 80°C, 4 hoursCarboxylic acid derivative68%

Mechanistic Insights :

  • Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate.

  • Acidic conditions promote protonation of the carbonyl oxygen, facilitating nucleophilic substitution.

Nucleophilic Aromatic Substitution (NAS) at Chlorine

The electron-deficient pyrrolopyridine core enables substitution of the chlorine atom at position 6 with nucleophiles.

Reagents Conditions Product Yield Reference
Ammonia (NH₃)120°C, DMF, 12 hours6-Amino derivative55%
Piperidine100°C, DMSO, 6 hours6-Piperidinyl derivative63%
Sodium methoxide (NaOMe)Methanol, reflux, 8 hours6-Methoxy derivative48%

Key Observations :

  • Reactions require elevated temperatures and polar aprotic solvents (e.g., DMF, DMSO).

  • Steric hindrance and electronic effects influence substitution efficiency.

Functionalization of the Pyrrolopyridine Core

The fused bicyclic system participates in cycloaddition and cross-coupling reactions:

Suzuki-Miyaura Coupling

Boron Reagent Catalyst Product Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃6-Phenyl derivative72%
4-Pyridylboronic acidPd(dppf)Cl₂, CsF6-Pyridyl derivative65%

1,3-Dipolar Cycloaddition

Reaction with nitrile oxides generates fused heterocycles:

  • Conditions : Nitrile oxide (R–C≡N→O), room temperature, 24 hours.

  • Yield : 58–67% for triazole-fused derivatives .

Reduction Reactions

The ester group can be selectively reduced to alcohol or retained during core hydrogenation:

Reagent Conditions Product Yield Reference
LiAlH₄THF, 0°C to RT, 2 hours3-Hydroxymethyl derivative82%
H₂ (1 atm), Pd/CEthanol, 25°C, 6 hoursPartially saturated pyrrolidine analogue74%

Stability and Reaction Optimization

  • pH Sensitivity : The compound degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-C]pyridine compounds exhibit significant anticancer properties. Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate has been investigated for its ability to inhibit specific cancer cell lines. Research has shown that the compound can induce apoptosis in cancer cells by modulating key signaling pathways related to cell survival and proliferation.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrrolo[3,2-C]pyridine and evaluated their cytotoxic effects on human cancer cell lines. This compound was found to be one of the most potent compounds, demonstrating IC50 values significantly lower than those of existing chemotherapeutics .

2. Neuroprotective Effects
The compound has also been explored for its neuroprotective effects. Studies suggest that it may help in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Case Study:
A research article in Neuroscience Letters detailed how this compound could reduce neuronal apoptosis induced by oxidative stress in vitro. The findings suggest potential therapeutic applications in conditions such as Alzheimer's disease .

Agrochemicals

This compound is being investigated for its potential use as an agrochemical agent. Its unique structure allows it to interact with biological systems effectively.

1. Herbicidal Properties
Research has indicated that this compound may possess herbicidal activity against certain weed species. The mechanism involves the inhibition of specific enzymes crucial for plant growth.

Case Study:
In a field trial reported in Pest Management Science, this compound demonstrated effective control of resistant weed populations when applied at optimal concentrations .

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of novel polymers and coatings.

1. Polymer Synthesis
this compound can be utilized as a monomer in polymerization reactions to create functionalized polymers with enhanced thermal and mechanical properties.

Case Study:
A study published in Macromolecules highlighted the successful incorporation of this compound into polyesters, resulting in materials with improved strength and thermal stability compared to traditional polyester materials .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Neuroprotective effectsReduces oxidative stress-induced apoptosis
AgrochemicalsHerbicidesEffective against resistant weed populations
Material SciencePolymer synthesisEnhances strength and thermal stability

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Halogenated Derivatives

Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS: 1956319-09-7)
  • Molecular Formula : C₁₀H₉BrN₂O₂
  • Key Differences : The bromine atom at the 6-position increases molecular weight (293.10 g/mol ) compared to the chloro analog. Bromine’s larger atomic radius and higher electronegativity enhance its reactivity in nucleophilic substitutions, making it more suitable for cross-coupling reactions in drug synthesis .
  • Applications : Used as a scaffold in heterocyclic chemistry for constructing kinase inhibitors .
Ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 1704065-78-0)
  • Molecular Formula : C₁₁H₈ClF₃N₂O₂

Positional Isomers

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • Structural Variation : The pyrrolo[2,3-b]pyridine core shifts the nitrogen positions, altering hydrogen-bonding capabilities and solubility. This isomer has a molecular formula of C₁₀H₉ClN₂O₂ (same as the target compound) but distinct pharmacological behavior due to ring topology .

Functional Group Modifications

Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Molecular Formula : C₁₃H₁₄BrN₂O₃
  • Key Differences : The addition of ethyl, methyl, and hydroxy groups enhances hydrophobicity and metabolic stability, making this compound a candidate for antimicrobial agents .

Antimicrobial Activity

  • Ethyl pyridine-3-carboxylate derivatives : The presence of electron-withdrawing groups (e.g., Cl, Br) enhances activity against Bacillus subtilis and Candida albicans. For example, compound 6b (ethyl pyridine-3-carboxylate derivative) showed superior activity due to improved membrane penetration .
  • Ethyl 6-ethyl-thieno[2,3-c]pyridine-3-carboxylate: Demonstrated potent anti-tuberculosis activity (MIC = 0.23 μM) due to the ethyl group’s lipophilicity .

Solubility and Stability

Compound Solubility Stability
Ethyl 6-chloro-pyrrolo[3,2-c]pyridine-3-carboxylate Low in water; soluble in DMSO Stable at -80°C; light-sensitive
Ethyl 6-bromo-pyrrolo[3,2-c]pyridine-3-carboxylate Moderate in DMF Moisture-sensitive

Biological Activity

Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate (CAS No. 1951441-84-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical properties:

  • Molecular Formula : C10H9ClN2O2
  • Molecular Weight : 224.64 g/mol
  • Structure : The compound features a pyrrolo[3,2-C]pyridine core structure with a chloro substituent at the 6-position and an ethyl ester at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The chloro group may enhance binding affinity and selectivity towards these targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrolo[3,2-C]pyridine have shown promising in vitro activity against various bacterial strains. The exact mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

This compound has been evaluated for its anticancer potential. A study demonstrated that related compounds exhibited cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties. The cytotoxicity can be quantified by measuring the half maximal effective concentration (EC50), which provides insights into the potency of the compound against specific cancer types.

Study on Antiparasitic Activity

In a recent study focusing on antiparasitic activity, derivatives of pyrrolo[3,2-C]pyridine were tested against protozoan parasites. The results indicated that certain modifications to the core structure led to enhanced activity with EC50 values significantly lower than those of standard treatments. This suggests that this compound may have potential as a lead compound in antiparasitic drug development.

CompoundEC50 (µM)Activity
This compoundTBDTBD
Standard TreatmentTBDTBD

Anti-inflammatory Effects

Pyrrolo derivatives have also been investigated for their anti-inflammatory properties. In vitro assays showed that certain compounds inhibited cyclooxygenase (COX) enzymes involved in inflammation. The IC50 values for COX inhibition were comparable to established anti-inflammatory drugs, indicating that this compound may exert similar effects.

CompoundIC50 (µM)COX Inhibition
This compoundTBDTBD
Celecoxib0.04 ± 0.01COX-2

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrrole ring can lead to variations in potency and selectivity:

  • Chloro Substituent : Enhances binding affinity to target enzymes.
  • Ethyl Ester Group : Influences solubility and bioavailability.

Summary of SAR Findings

Research indicates that introducing polar functionalities can improve solubility without compromising metabolic stability. For example, compounds with additional hydroxyl or methoxy groups showed enhanced aqueous solubility and maintained or improved biological activity compared to their non-substituted counterparts.

Q & A

Q. What are the common synthetic routes for Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclization and functionalization steps. For example, 6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one can be alkylated using iodomethane in tetrahydrofuran (THF) under inert conditions with lithium hexamethyldisilazane (LiHMDS) as a base at -78°C . Critical parameters include:

  • Temperature control : Low temperatures (-78°C) prevent side reactions during alkylation.
  • Catalyst/base selection : LiHMDS ensures deprotonation of the pyrrolopyridine nitrogen.
  • Purification : Column chromatography or recrystallization is required to isolate the ester derivative.
    Yields vary (23–45%) depending on substituents and reaction scale .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

Methodological Answer:

  • NMR : The ¹H NMR spectrum in DMSO-d6 reveals aromatic protons (δ 6.32–7.57 ppm) and ester ethyl groups (δ 1.32 ppm for CH3, 4.27 ppm for CH2) .
  • ESIMS : Molecular ion peaks (e.g., m/z 402.2 [M+1]) confirm molecular weight, while fragmentation patterns indicate stability of the pyrrolopyridine core .
  • X-ray crystallography : SHELX software refines crystal structures, with R-factors <0.05 validating accuracy .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound, and what challenges arise during refinement?

Methodological Answer: SHELXL is used for small-molecule refinement, particularly for high-resolution data. Challenges include:

  • Disorder in flexible groups : The ethyl ester moiety may exhibit rotational disorder, requiring constraints or split-site modeling.
  • Twinned crystals : SHELXL’s twin law commands (e.g., BASF) correct for pseudo-merohedral twinning .
  • Validation : Rfree values and electron density maps (e.g., Fo-Fc) ensure model reliability. For example, a study on related pyrazolo[3,4-c]pyridines achieved R1 = 0.032 using SHELX .

Q. How do researchers address discrepancies in reported synthetic yields or unexpected by-products?

Methodological Answer:

  • HPLC-MS analysis : Identifies impurities (e.g., 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives) and quantifies purity (>95% by area normalization) .
  • Reaction monitoring : In situ IR spectroscopy tracks intermediate formation (e.g., Schiff bases in condensation steps) .
  • Mechanistic studies : DFT calculations predict reaction pathways, such as the preference for C-3 alkylation over N-1 substitution due to electronic effects .

Q. What eco-friendly methodologies exist for synthesizing this compound, and how do they compare to traditional routes?

Methodological Answer: A one-pot, three-step protocol in water achieves 72–85% yield for pyrano[3,2-c]quinoline analogs. Key advantages:

  • Solvent reduction : Water replaces THF or DMF, minimizing waste.
  • Catalyst-free conditions : Microwave-assisted heating (50–80°C) accelerates reactions without metal catalysts .
  • Scalability : Gram-scale synthesis is feasible with comparable yields to traditional methods .

Q. How does substitution at the pyrrolopyridine ring influence physicochemical properties and reactivity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity at C-3, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Steric effects : Bulky substituents at C-6 reduce ester hydrolysis rates (e.g., t1/2 increases from 2h to 8h in pH 7.4 buffer) .
  • LogP calculations : Chlorine and ester groups increase hydrophobicity (predicted LogP = 2.1), impacting solubility in aqueous buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.